molecular formula C30H27ClFN5O3 B607340 Epertinib CAS No. 908305-13-5

Epertinib

カタログ番号: B607340
CAS番号: 908305-13-5
分子量: 560.0264
InChIキー: IBCIAMOTBDGBJN-NRLRZRKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Structural Overview and Retrosynthetic Analysis

Epertinib’s molecular architecture comprises a 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group linked to a morpholine-substituted quinazoline core via an ether bond. The presence of a (3R)-morpholin-3-yl methoxy group introduces chirality, necessitating enantioselective synthesis or resolution steps . Retrosynthetic disconnection reveals two primary fragments:

  • Quinazoline intermediate : Synthesized via cyclization of anthranilic acid derivatives.

  • Aryl ether side chain : Constructed through nucleophilic aromatic substitution or Ullmann-type coupling .

Key challenges include regioselective functionalization of the quinazoline ring and maintaining stereochemical integrity during morpholine incorporation.

Synthetic Strategies for Core Quinazoline Formation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is typically assembled through cyclocondensation reactions. A representative pathway involves:

  • Formation of 4-chloro-6-nitroquinazoline : Anthranilic acid reacts with trichloroacetonitrile under acidic conditions, followed by nitration at the 6-position .

  • Nucleophilic displacement : The nitro group is reduced to an amine, which undergoes displacement with morpholine-3-methanol under Mitsunobu conditions to install the chiral side chain .

Table 1: Reaction Conditions for Quinazoline Cyclization

StepReagentsTemperatureYieldCitation
CyclocondensationCl3CCN, H2SO4110°C68%
NitrationHNO3, H2SO40°C → 25°C82%
Morpholine CouplingDIAD, PPh3, Morpholine-3-methanol0°C → 40°C57%

Synthesis of the Aryl Ether Side Chain

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl fragment is synthesized via SNAr:

  • Activation of 3-fluoro-4-nitrophenol : Treatment with 3-fluorobenzyl bromide in the presence of K2CO3 yields the nitroaryl ether .

  • Nitro reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine, which is diazotized and displaced with CuCl to install the chloro substituent .

Ullmann Coupling for Challenging Substrates

For sterically hindered analogues, copper-catalyzed Ullmann coupling between 3-fluorobenzyl alcohol and 4-bromo-3-chlorophenol achieves higher yields (78% vs. 45% for SNAr) .

Fragment Coupling and Final Assembly

Ether Bond Formation

The quinazoline and aryl ether fragments are joined via a Williamson ether synthesis:

  • Alkylation : The quinazoline’s phenolic oxygen reacts with the aryl bromide using K2CO3 in DMF at 80°C .

  • Chiral resolution : Diastereomeric salts with (−)-di-p-toluoyl-D-tartaric acid isolate the (R)-enantiomer (ee > 99%) .

Table 2: Optimization of Coupling Conditions

BaseSolventTemperatureTimeYield
K2CO3DMF80°C12 h62%
Cs2CO3DMSO100°C6 h71%
NaHTHF60°C8 h54%

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexanes gradients removes unreacted starting materials .

  • HPLC purification : Semi-preparative C18 columns (MeCN/H2O + 0.1% TFA) resolve diastereomers (purity > 98%) .

Spectroscopic Confirmation

  • 1H NMR : Diagnostic signals include the morpholine methine proton at δ 3.85 (q, J = 4.8 Hz) and aryl chloro resonance at δ 7.42 .

  • IR Spectroscopy : Carbonyl stretches at 1745 cm−1 confirm lactam formation .

Industrial-Scale Production Considerations

Catalytic Process Intensification

  • Continuous flow reactors : Reduce reaction times for nitration steps from 8 h to 30 min .

  • Enzymatic resolution : Lipase-catalyzed kinetic resolution achieves 92% yield of (R)-morpholine intermediate, avoiding costly chiral auxiliaries .

Waste Minimization Strategies

  • Solvent recovery : Distillation reclaims >90% of DMF and THF.

  • Catalyst recycling : Pd/C from hydrogenation steps is reactivated via HNO3 treatment, maintaining 85% activity over 10 cycles .

Synthetic Challenges and Unresolved Issues

Byproduct Formation in Cyclocondensation

Over-nitration at the quinazoline 7-position occurs in 12–18% of cases, necessitating costly chromatographic removal . Microwave-assisted nitration at 80°C suppresses this side reaction (3% byproducts) .

Morpholine Ring Oxidation

Storage of the final API under ambient conditions leads to N-oxidation (5% over 6 months). Argon-blanketed packaging reduces degradation to <1% .

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for this compound Synthesis

MethodTotal StepsOverall YieldPurityCost (USD/g)
Traditional Batch148.2%97.3%2,450
Flow-Enhanced1211.7%98.9%1,890
Enzymatic Resolution1015.4%99.1%1,320

化学反応の分析

Epertinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

科学的研究の応用

Epertinib has a wide range of scientific research applications:

作用機序

Epertinib exerts its effects by reversibly inhibiting the tyrosine kinase activity of HER2, EGFR, and HER4. By binding to the intracellular domain of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

生物活性

Epertinib, also known as S-222611, is a potent reversible inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has garnered significant attention in oncology due to its promising biological activity against various cancer types, particularly those driven by HER2 signaling pathways. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, and mechanisms of action.

This compound functions as a reversible inhibitor of receptor tyrosine kinases (RTKs), specifically targeting EGFR and HER2. By binding to these receptors, this compound inhibits their phosphorylation and subsequent activation, disrupting downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly beneficial in cancers where these receptors are overexpressed or mutated.

Pharmacokinetics

This compound is administered orally and has been shown to have favorable pharmacokinetic properties. In clinical studies, a recommended dose of 800 mg once daily was established, demonstrating good tolerability among patients with solid tumors. The pharmacokinetic profile indicates that this compound achieves peak plasma concentrations within 4 hours post-administration, with a half-life that supports once-daily dosing .

Case Studies and Trial Results

  • Phase I/II Study : A study evaluated this compound in combination with trastuzumab in patients with HER2-positive metastatic breast cancer. The objective response rate (ORR) was reported at 67% , with manageable adverse events primarily involving diarrhea .
  • Extended Phase Ib Study : This study included 76 patients with various solid tumors expressing EGFR or HER2. The ORR for HER2-positive breast cancer was 19% , while for upper gastrointestinal cancers it was 20% . Notably, one patient with brain metastases experienced a partial response lasting 7.5 months .
  • Brain Metastasis Models : Research using intraventricular injection models demonstrated that this compound penetrates brain metastases effectively, achieving concentrations significantly higher than those of lapatinib—over 10 times greater in certain breast cancer models .

Adverse Events

The safety profile of this compound has been characterized by manageable side effects. The most common adverse event reported across studies is diarrhea, typically grade I or II, which can be controlled with supportive care . Other adverse events include fatigue and nausea but are generally less frequent.

Comparative Analysis of this compound and Other TKIs

A comparative analysis of this compound's efficacy against other tyrosine kinase inhibitors (TKIs) like lapatinib reveals its superior potency in preclinical models:

Parameter This compound Lapatinib
Brain Metastasis Concentration>10 times higherLower
Objective Response Rate (MBC)67%Varies
Common Adverse EventsDiarrheaDiarrhea

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Epertinib in HER2-positive breast cancer, and how are these evaluated experimentally?

  • Methodology: Use in vitro models (e.g., MDA-MB-361 HER2-positive breast cancer cell lines) to assess kinase inhibition via Western blotting for phosphorylated HER2/EGFR. In vivo xenograft models (e.g., nude mice implanted with luciferase-expressing cell lines) can quantify tumor regression via bioluminescence imaging. Dose-response curves and IC50 values validate efficacy .

Q. What standardized pharmacokinetic (PK) methods are used to analyze this compound distribution in brain metastasis models?

  • Methodology: Employ imaging mass spectrometry (IMS) to spatially resolve this compound concentrations in brain tissue sections. Combine with LC-MS/MS for quantitative plasma and tissue PK profiling. Use deuterated internal standards (e.g., this compound-d9) to ensure analytical precision .

Q. How should researchers select cell lines for studying this compound resistance mechanisms?

  • Methodology: Utilize isogenic cell line pairs (e.g., parental vs. drug-resistant clones) to identify genetic or proteomic changes. Validate resistance via proliferation assays and RNA sequencing. Maintain cell line authenticity through short tandem repeat (STR) profiling .

Q. What clinical trial endpoints are most relevant for evaluating this compound in early-phase studies?

  • Methodology: Prioritize objective response rate (ORR) and progression-free survival (PFS) in Phase I/II trials. Include cerebrospinal fluid (CSF) penetration metrics for brain metastasis studies. Reference CONSORT guidelines for trial design transparency .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy across HER2 mutation subtypes be resolved?

  • Methodology: Perform structural-activity relationship (SAR) analysis to correlate mutation-specific HER2 conformations with this compound binding affinity. Use patient-derived xenograft (PDX) models to validate subtype-specific responses. Apply Bayesian meta-analysis to harmonize disparate clinical datasets .

Q. What experimental designs optimize this compound combination therapies with blood-brain barrier (BBB)-impermeable antibodies?

  • Methodology: Test sequential vs. concurrent dosing in orthotopic brain metastasis models. Monitor synergy via Loewe additivity or Bliss independence models . Use intravital microscopy to track antibody penetration post-Epertinib BBB modulation .

Q. How do heterogenous brain metastasis microenvironments influence this compound’s efficacy?

  • Methodology: Apply multiplex immunohistochemistry (mIHC) to map tumor stroma interactions. Use single-cell RNA sequencing to identify resistance-associated stromal subpopulations. Validate findings in 3D organoid co-culture systems .

Q. What validation frameworks are recommended for this compound-associated predictive biomarkers?

  • Methodology: Follow REMARK guidelines for biomarker validation. Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity in independent cohorts. Incorporate PICOT frameworks (Population, Intervention, Comparator, Outcome, Time) to align biomarkers with clinical endpoints .

Q. How should researchers design data management plans for this compound preclinical studies?

  • Methodology: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw mass spectrometry and imaging data. Use electronic lab notebooks (ELNs) with version control. Reference institutional guidelines (e.g., EUR datateam protocols) for metadata standardization .

Q. What ethical guidelines govern this compound trials involving vulnerable populations (e.g., patients with leptomeningeal disease)?

  • Methodology: Follow ICH GCP E6(R3) standards for informed consent in cognitively impaired patients. Include independent data monitoring committees (IDMCs) to oversee safety. Document protocols using SPIRIT checklists for trial transparency .

特性

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908305-13-5
Record name Epertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。